Cas no 2229642-40-2 (3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine)

3-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine is a brominated pyridine derivative featuring a propenylamine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and methoxy groups enhances its reactivity, enabling selective functionalization at multiple sites. The amine moiety further expands its utility in coupling reactions and as a precursor for heterocyclic frameworks. Its structural features make it valuable for constructing complex molecules with potential biological activity. The compound is typically handled under controlled conditions due to its sensitivity. High purity grades are available to ensure reproducibility in research applications.
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine structure
2229642-40-2 structure
Product name:3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
CAS No:2229642-40-2
MF:C9H11BrN2O
Molecular Weight:243.100441217422
CID:6040859
PubChem ID:165658558

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
    • 2229642-40-2
    • EN300-1917730
    • インチ: 1S/C9H11BrN2O/c1-13-9-7(3-2-4-11)5-8(10)6-12-9/h2-3,5-6H,4,11H2,1H3/b3-2+
    • InChIKey: VDMRMJYFTXYVCD-NSCUHMNNSA-N
    • SMILES: BrC1=CN=C(C(=C1)/C=C/CN)OC

計算された属性

  • 精确分子量: 242.00548g/mol
  • 同位素质量: 242.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • XLogP3: 1.3

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1917730-0.05g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
0.05g
$888.0 2023-09-17
Enamine
EN300-1917730-0.1g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
0.1g
$930.0 2023-09-17
Enamine
EN300-1917730-2.5g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
2.5g
$2071.0 2023-09-17
Enamine
EN300-1917730-1.0g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
1g
$1100.0 2023-06-02
Enamine
EN300-1917730-5.0g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
5g
$3189.0 2023-06-02
Enamine
EN300-1917730-0.25g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
0.25g
$972.0 2023-09-17
Enamine
EN300-1917730-10.0g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
10g
$4729.0 2023-06-02
Enamine
EN300-1917730-0.5g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
0.5g
$1014.0 2023-09-17
Enamine
EN300-1917730-10g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
10g
$4545.0 2023-09-17
Enamine
EN300-1917730-5g
3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine
2229642-40-2
5g
$3065.0 2023-09-17

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine 関連文献

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amineに関する追加情報

3-(5-Bromo-2-Methoxypyridin-3-Yl)Prop-2-en-1-Amine: A Comprehensive Overview

The compound 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine, with the CAS number 222964240, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of pyridine, a heterocyclic aromatic compound, and incorporates substituents that confer unique chemical and biological properties. The presence of a bromine atom at the 5-position and a methoxy group at the 2-position on the pyridine ring, along with an aminoalkene moiety, makes this compound a versatile building block for various applications.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting kinase enzymes. The aminoalkene group, which is sensitive to various chemical transformations, allows for the creation of diverse structures with tailored functionalities. For instance, the compound has been used in the development of inhibitors for protein kinases, which are critical targets in cancer therapy.

The synthesis of 3-(5-bromo-2-methoxypyridin-3-yl)prop-2-en-1-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The introduction of the methoxy group via nucleophilic substitution and the subsequent installation of the aminoalkene moiety are key steps that ensure high yields and purity. These advancements in synthetic methodology have made this compound more accessible for large-scale production and further research.

In addition to its pharmacological applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, researchers have utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating its versatility in facilitating complex chemical transformations.

The structural features of 3-(5-bromo-2-methoxypyridin-3-Yl)propenylamine also make it an attractive candidate for studying photophysical properties. The conjugated system within the molecule enables it to exhibit strong fluorescence under certain conditions, which could be exploited in optoelectronic devices and imaging technologies.

Furthermore, computational studies have provided insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the bromine substituent significantly influences the molecule's electron distribution, enhancing its reactivity in certain chemical environments. These findings have guided experimental efforts to optimize its use in various applications.

In conclusion, 3-(5-bromo-2-methoxypyridin-3-Yl)propenylamine stands as a remarkable example of how structural diversity can lead to multifaceted applications across different scientific domains. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing both academic and industrial pursuits.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd